molecular formula C19H22N2O4S B11019356 (2E)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-phenylprop-2-enamide

(2E)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-phenylprop-2-enamide

Cat. No.: B11019356
M. Wt: 374.5 g/mol
InChI Key: VLJXIIZXPPTPFA-MDWZMJQESA-N
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Description

(E)-N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a methoxypropyl group, an aminosulfonyl group, and a phenylpropenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-aminobenzenesulfonamide with 3-methoxypropylamine under controlled conditions to form the intermediate (4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)amine. This intermediate is then reacted with cinnamoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl group or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme activities or as a ligand in binding studies.

Medicine

In medicine, (E)-N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Unlike simpler compounds such as dichloroaniline, this compound’s structure allows for more complex interactions and applications in various fields.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

(E)-N-[4-(3-methoxypropylsulfamoyl)phenyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C19H22N2O4S/c1-25-15-5-14-20-26(23,24)18-11-9-17(10-12-18)21-19(22)13-8-16-6-3-2-4-7-16/h2-4,6-13,20H,5,14-15H2,1H3,(H,21,22)/b13-8+

InChI Key

VLJXIIZXPPTPFA-MDWZMJQESA-N

Isomeric SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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